N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea
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Overview
Description
N-(4-tert-Butylphenyl)-N’-[2-(1H-indol-2-yl)pyridin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylphenyl)-N’-[2-(1H-indol-2-yl)pyridin-3-yl]urea typically involves the reaction of 4-tert-butylaniline with 2-(1H-indol-2-yl)pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the urea linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent, particularly in cancer research.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might act as an enzyme inhibitor, binding to the active site and preventing substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-Butylphenyl)-N’-[2-(1H-indol-2-yl)pyridin-3-yl]carbamate
- N-(4-tert-Butylphenyl)-N’-[2-(1H-indol-2-yl)pyridin-3-yl]thiourea
Uniqueness
N-(4-tert-Butylphenyl)-N’-[2-(1H-indol-2-yl)pyridin-3-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and binding characteristics.
Properties
CAS No. |
917966-28-0 |
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Molecular Formula |
C24H24N4O |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-(1H-indol-2-yl)pyridin-3-yl]urea |
InChI |
InChI=1S/C24H24N4O/c1-24(2,3)17-10-12-18(13-11-17)26-23(29)28-20-9-6-14-25-22(20)21-15-16-7-4-5-8-19(16)27-21/h4-15,27H,1-3H3,(H2,26,28,29) |
InChI Key |
WKWUOYQPBWRROO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=C(N=CC=C2)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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